molecular formula C18H20N2O5 B13352313 Benzyl (R)-(1-((benzyloxy)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate

Benzyl (R)-(1-((benzyloxy)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate

Cat. No.: B13352313
M. Wt: 344.4 g/mol
InChI Key: ATHRZWZDILASFM-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ®-(1-((benzyloxy)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a benzyl group, a benzyloxyamino group, and a hydroxy group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-(1-((benzyloxy)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(1-((benzyloxy)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ®-(1-((benzyloxy)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ®-(1-((benzyloxy)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ®-(1-((benzyloxy)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. Its ability to undergo multiple types of reactions and its use in various fields of research make it a valuable compound in both academic and industrial settings .

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

benzyl N-[(2R)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate

InChI

InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22)/t16-/m1/s1

InChI Key

ATHRZWZDILASFM-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CO)C(=O)NOCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.